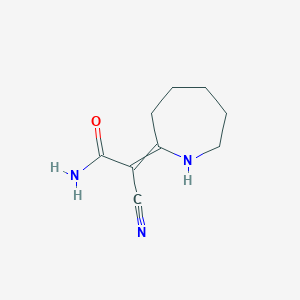

(Z)-2-(Azepan-2-ylidene)-2-cyanoacetamide

Description

Contextualization within Enaminonitrile and Cyanoacetamide Chemistry

(Z)-2-(Azepan-2-ylidene)-2-cyanoacetamide is classified as both an enaminonitrile and a cyanoacetamide derivative.

Enaminonitriles are compounds containing a β-aminoacrylonitrile moiety. They are highly versatile reagents in organic synthesis, valued for their ability to participate in a variety of chemical transformations to form complex heterocyclic structures. acs.orgnih.gov The reactivity of enaminonitriles stems from the presence of both nucleophilic (the amino group) and electrophilic (the nitrile group) centers within the molecule. nih.gov This dual reactivity allows them to be used in the synthesis of a wide range of heterocyclic compounds, including pyridines, pyrimidines, pyrazoles, and isoxazoles. nih.govresearchgate.net The synthesis of enaminonitriles can often be achieved through the condensation of nitriles. rsc.org

Cyanoacetamide (C₃H₄N₂O) and its derivatives are fundamental building blocks in organic synthesis. researchgate.nettubitak.gov.trsanjaychemindia.com These compounds are characterized by the presence of a cyano group and an acetamide (B32628) group. researchgate.netsanjaychemindia.com Cyanoacetamides are polyfunctional molecules with both electrophilic and nucleophilic sites, making them highly reactive and useful for synthesizing a variety of heterocyclic compounds. tubitak.gov.trekb.eg They serve as precursors for pharmaceuticals, agrochemicals, and dyes. researchgate.netresearchgate.net The synthesis of cyanoacetamide derivatives can be achieved through methods such as the reaction of amines with ethyl cyanoacetate (B8463686) or cyanoacetic acid. researchgate.nettubitak.gov.tr The active methylene (B1212753) group in cyanoacetamide derivatives is a key feature, participating in condensation and substitution reactions. tubitak.gov.trekb.eg Many derivatives have shown a range of biological activities, including antimicrobial and insecticidal properties. ekb.egresearchgate.net

The structure of this compound, therefore, combines the synthetic versatility of enaminonitriles with the established utility of the cyanoacetamide framework.

Importance of the Azepane Moiety in Chemical Research

The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is a significant structural motif in medicinal chemistry and drug discovery. nih.govresearchgate.netwikipedia.org This ring system is present in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.netlifechemicals.com

The conformational flexibility of the azepane ring is a key factor contributing to its importance. lifechemicals.com This flexibility allows molecules containing this moiety to adopt various spatial arrangements, which can be crucial for binding to biological targets. The ability to introduce substituents to the azepane ring allows for the modulation of its conformation, which is an important strategy in drug design. lifechemicals.com

Numerous FDA-approved drugs contain the azepane scaffold, highlighting its therapeutic relevance. nih.govcolab.ws Examples include drugs for treating cancer, Alzheimer's disease, and microbial infections, as well as histamine (B1213489) H3 receptor inhibitors and anticonvulsant agents. nih.govcolab.ws The prevalence of the azepane moiety in successful pharmaceuticals underscores its value as a privileged scaffold in the development of new therapeutic agents. nih.gov

Research Significance and Potential Academic Impact of the (Z)-Isomer

The specific "(Z)-" configuration of 2-(Azepan-2-ylidene)-2-cyanoacetamide refers to the stereochemistry around the carbon-carbon double bond. In this isomer, the higher priority substituents on each carbon of the double bond are on the same side. This defined stereochemistry is crucial as different isomers of a molecule can exhibit distinct physical, chemical, and biological properties.

The academic impact of studying the (Z)-isomer lies in several areas:

Stereoselective Synthesis: Developing synthetic methods that selectively produce the (Z)-isomer over the (E)-isomer is a significant challenge and an area of active research in organic chemistry. Understanding the factors that control the stereochemical outcome of the reaction is of fundamental importance.

Biological Activity: The specific spatial arrangement of functional groups in the (Z)-isomer can lead to unique interactions with biological macromolecules, potentially resulting in distinct pharmacological profiles compared to the (E)-isomer or other related compounds. periodikos.com.br Research into the biological activities of cyanoacetamide derivatives has shown that the structure of the compound is directly related to its biological effect. ekb.egperiodikos.com.br

The focused study of this compound contributes to a deeper understanding of the chemistry of enaminonitriles and cyanoacetamides, provides new avenues for the design of bioactive molecules, and advances the field of stereoselective synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-2-ylidene)-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-6-7(9(11)13)8-4-2-1-3-5-12-8/h12H,1-5H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBSPSWJXGJECJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C(=O)N)NCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Strategies for Z 2 Azepan 2 Ylidene 2 Cyanoacetamide

Development of Stereoselective Synthetic Pathways to the (Z)-Isomer

The geometric configuration of the double bond in (Z)-2-(Azepan-2-ylidene)-2-cyanoacetamide is crucial for its chemical properties and potential applications. Achieving high stereoselectivity in favor of the (Z)-isomer is a primary focus of synthetic design. This involves careful control over reaction conditions and a thorough understanding of the reaction mechanisms at play. The synthesis of thermodynamically less stable Z-alkenes often requires kinetically controlled reaction conditions. researchgate.net

Exploration of Optimized Reaction Conditions for Stereocontrol

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction used in the synthesis of such compounds. The stereochemical outcome of this reaction, yielding either the (Z) or (E) isomer, is highly dependent on several factors including the choice of catalyst, solvent, and temperature. Research into related compounds has shown that acylacetoamides can produce Z-adducts exclusively under certain conditions. nih.gov

To favor the formation of the (Z)-isomer of 2-(Azepan-2-ylidene)-2-cyanoacetamide, a systematic exploration of reaction parameters is necessary. This includes:

Catalyst Selection: While traditional Knoevenagel condensations employ basic catalysts like piperidine or pyridine, contemporary methods explore a range of catalysts to enhance stereoselectivity. tue.nl Organocatalysts, Lewis acids, and heterogeneous solid bases have been investigated. tandfonline.com For instance, in the synthesis of 3-benzylidene oxindoles, catalysts like CeO2 and porcine pancreas lipase have shown high selectivity towards the E configuration, highlighting the potential for catalyst-driven stereocontrol that could be adapted to favor the Z isomer in other systems. mdpi.com

Solvent Effects: The polarity and proticity of the solvent can influence the stability of the transition states leading to the different isomers. Non-polar solvents may favor the formation of the kinetic (Z)-product by minimizing isomerization to the more thermodynamically stable (E)-isomer.

Temperature Control: Lower reaction temperatures generally favor the kinetic product. By maintaining strict temperature control, the formation of the (Z)-isomer can be maximized before equilibrium can be established.

Recent advancements in stereoselective synthesis have also highlighted electrochemical methods and photochemical isomerization as powerful tools for controlling alkene geometry. mdpi.comnih.gov An electrochemical approach for synthesizing 1,4-dicarbonyl Z-alkenes demonstrated high Z-stereoselectivity through the generation of a stereochemically rigid furan intermediate. nih.gov Similarly, UV irradiation can be used to shift the equilibrium between isomers. mdpi.com

Table 1: Hypothetical Optimization of Reaction Conditions for (Z)-Isomer Selectivity

| Parameter | Condition A | Condition B | Condition C | Expected Outcome for (Z)-selectivity |

|---|---|---|---|---|

| Catalyst | Piperidine | L-proline | TiCl4/Pyridine | Condition C may offer higher selectivity due to chelation control. |

| Solvent | Ethanol | Toluene | Dichloromethane | Condition B (non-polar) is hypothesized to reduce isomerization to the E-isomer. |

| Temperature | 80 °C | 25 °C | 0 °C | Lower temperatures (Condition C) are expected to favor the kinetic (Z)-product. |

| Reaction Time | 12 h | 24 h | 48 h | Shorter times may prevent equilibration to the E-isomer, though this requires kinetic studies. |

Investigation of Precursor Molecules in Azepan-2-ylidene Moiety Formation

The azepan-2-ylidene moiety is derived from the seven-membered lactam, ε-caprolactam. nih.govwikipedia.org The formation of the exocyclic double bond in the target molecule requires the activation of the caprolactam ring. A common strategy involves the conversion of the lactam carbonyl group into a more reactive species.

One effective method is the formation of a lactim ether, such as an O-alkyllactim, by reacting ε-caprolactam with an alkylating agent like dimethyl sulfate or Meerwein's salt. This intermediate is highly reactive towards nucleophiles. Another approach involves the use of activating agents like phosphorus oxychloride or triflic anhydride, which can convert the amide into a reactive intermediate capable of undergoing condensation. organic-chemistry.org The synthesis of functional derivatives of ε-caprolactam, such as 5-azepane-2-one ethylene ketal via a Beckmann rearrangement, also provides a versatile precursor for further modification. usm.edu

Convergent and Divergent Synthetic Approaches

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its analogues, offering flexibility in generating molecular diversity.

Utilization of Ethyl Cyanoacetate (B8463686) and Azepane Derivatives in Condensation Reactions

A primary and convergent synthetic route involves the direct condensation of an activated azepane precursor with a cyanoacetamide derivative. Cyanoacetamides are readily prepared from the reaction of amines with ethyl cyanoacetate. researchgate.nettubitak.gov.tr A plausible convergent synthesis would involve two key steps:

Activation of ε-Caprolactam: As discussed in section 2.1.2, ε-caprolactam is activated, for instance, by conversion to its O-methyllactim ether.

Knoevenagel Condensation: The activated lactim ether is then reacted with 2-cyanoacetamide (B1669375) in the presence of a suitable base. The active methylene (B1212753) group of 2-cyanoacetamide acts as the nucleophile, attacking the electrophilic carbon of the lactim ether, followed by elimination to form the desired double bond.

Ethyl cyanoacetate itself is a versatile starting material for numerous condensation reactions and the synthesis of heterocycles. wikipedia.org The reaction between various amines and ethyl cyanoacetate to form N-substituted cyanoacetamides is a well-established, high-yielding process that can be conducted under mild, and even solvent-free, conditions. researchgate.netperiodikos.com.br

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), which combine three or more reactants in a single step, offer an efficient and atom-economical approach to complex molecules. researchgate.net Cyanoacetic acid derivatives are frequently used as building blocks in a variety of MCRs. nih.govnih.govrug.nl

A hypothetical MCR for the synthesis of the this compound scaffold could involve the one-pot reaction of ε-caprolactam, cyanoacetic acid, and ammonia (or an amine). This approach, while challenging to control, could rapidly assemble the core structure. The Gewald three-component reaction, which typically involves a carbonyl compound, an active methylene nitrile, and elemental sulfur to produce 2-aminothiophenes, serves as a prominent example of the power of MCRs starting from cyanoacetamide derivatives. nih.govbeilstein-journals.org By modifying the components and reaction conditions, it is conceivable to design a novel MCR that yields the target azepan-2-ylidene scaffold.

Green Chemistry Principles and Sustainable Synthesis Protocols for Analogues

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and use safer chemicals. These principles can be applied to the synthesis of this compound analogues.

Key green strategies include:

Solvent-Free or Aqueous Media Reactions: The Knoevenagel condensation has been successfully performed under solvent-free conditions or in water, which significantly reduces the environmental impact associated with volatile organic solvents. mdpi.comijcps.org

Use of Benign Catalysts: Replacing hazardous catalysts like piperidine with more environmentally friendly alternatives such as L-proline or solid-supported catalysts is a key goal. tue.nlbiomedres.us Hydroxyapatite, for instance, has been shown to be an excellent, recyclable catalyst for Knoevenagel condensations, especially when combined with microwave activation. mdpi.com

Atom Economy: MCRs are inherently more atom-economical than linear syntheses as more of the atoms from the starting materials are incorporated into the final product. researchgate.net

Energy Efficiency: Utilizing microwave irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. mdpi.com

Table 2: Comparison of Traditional vs. Green Synthetic Protocol for a Knoevenagel Condensation Step

| Feature | Traditional Protocol | Green Protocol |

|---|---|---|

| Solvent | Toluene or Pyridine | Water or Solvent-free |

| Catalyst | Piperidine | L-proline or Hydroxyapatite |

| Energy Source | Conventional heating (reflux) | Microwave irradiation or ambient temp. |

| Work-up | Organic solvent extraction | Simple filtration |

| Waste Generation | High (organic solvents, catalyst waste) | Low |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, efficient, and environmentally responsible. tue.nltandfonline.com

Mechanistic Elucidation of Reactions Involving Z 2 Azepan 2 Ylidene 2 Cyanoacetamide

Detailed Reaction Pathway Investigations

The reactivity of (Z)-2-(Azepan-2-ylidene)-2-cyanoacetamide is largely governed by the polarized nature of its double bond. The azepane nitrogen atoms act as electron-donating groups, creating a nucleophilic character at the β-carbon, while the cyano and acetamide (B32628) groups are electron-withdrawing, rendering the α-carbon electrophilic.

The inherent polarity of this compound makes it susceptible to nucleophilic attack. The reaction typically proceeds through a Michael-type 1,4-conjugate addition. In this mechanism, a nucleophile adds to the β-carbon of the double bond, leading to the formation of a resonance-stabilized carbanion intermediate. Subsequent protonation or reaction with an electrophile yields the final product.

Common nucleophiles that react with similar cyanoacetamide derivatives include amines, thiols, and carbanions. The reaction often concludes with an elimination step, particularly if a suitable leaving group is present, which can lead to the regeneration of a double bond in a new, more complex structure. The general reactivity of cyanoacetamides allows them to participate in a variety of condensation and substitution reactions. tubitak.gov.tr

The reaction of 2-cyanoacetamide (B1669375) with various aldehydes and ketones in the presence of a base and elemental sulfur, known as the Gewald reaction, leads to the formation of substituted 2-aminothiophenes. researchgate.netnih.gov This highlights the propensity of the active methylene (B1212753) group in cyanoacetamide to participate in nucleophilic additions.

Derivatives of 2-cyanoacetamide are well-documented precursors for the synthesis of a wide array of heterocyclic compounds through intramolecular cyclization. tubitak.gov.trresearchgate.net The strategic placement of functional groups within the molecule allows for subsequent ring-closing reactions. For instance, N-cyano sulfoximines can undergo intramolecular cyclization upon activation with agents like trifluoroacetic anhydride, leading to the formation of thiadiazinone 1-oxides. nih.gov This process involves the activation of the N-cyano group, followed by nucleophilic attack from another part of the molecule. nih.gov

In systems analogous to this compound, the presence of the acetamide nitrogen and the cyano group provides sites for intramolecular reactions. For example, treatment of certain 2-(2-cyanoacetamido)thiophene-3-carboxylates with a base can induce intramolecular cyclization to form thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net Similarly, 3-cyanoacetamide pyrrole (B145914) can undergo intramolecular cyclization to form benzo[a]carbazole derivatives, a reaction that can be catalyzed by a solid Brønsted acid. researchgate.net

A representative pathway for such a cyclization might involve the initial formation of an intermediate through reaction at the cyanoacetamide moiety, followed by an intramolecular nucleophilic attack from the amide nitrogen onto an electrophilic center within the molecule, ultimately leading to a new heterocyclic ring system.

Stereochemical Progression and (Z)-Isomer Specificity in Reaction Intermediates

The (Z)-configuration of the double bond in this compound plays a crucial role in determining the stereochemical outcome of its reactions. The fixed spatial arrangement of the substituents influences the approach of incoming reagents and the conformation of reaction intermediates.

In reactions involving ketene (B1206846) N,N-acetals, the stereochemistry of the product is often controlled by the geometry of the starting material. acs.orgacs.org For instance, in [2+2] cycloaddition reactions between ketenes and aldehydes, the stereochemical outcome can be highly controlled. acs.org While direct studies on the stereochemical progression of this compound are limited, analogies can be drawn from related systems. The formation of N,N-acetals from ketones and 2-aminobenzamides can proceed with high enantioselectivity when a chiral catalyst is employed. researchgate.net

The (Z)-isomer specificity suggests that reactions will proceed through transition states that maintain this geometric integrity or that the initial stereochemistry directs the formation of specific diastereomers or enantiomers in the products. For example, in the Gewald reaction, while the reaction is base-promoted, significant racemization is often not observed, indicating a degree of stereochemical control. nih.gov However, in some cases, particularly with substrates containing other chiral centers, epimerization can occur under basic conditions. nih.gov

Table 1: Representative Stereochemical Outcomes in Reactions of Analogous Systems

| Reactants | Catalyst/Conditions | Product Type | Stereochemical Observation |

| Ketene & Chiral α-Alkoxy Aldehyde | Thermal or Lewis Acid | β-Lactone | High stereocontrol, non-Felkin induction acs.org |

| Ketone & 2-Aminobenzamide | Chiral Imidazoline-Phosphoric Acid | N,N-Acetal | Good to high enantioselectivity researchgate.net |

| Boc-protected Chiral β-Amino Aldehyde & Cyanoacetamide | Triethylamine, Ethanol | 2-Aminothiophene | Good yield, no significant racemization nih.gov |

This table presents representative data from analogous systems to illustrate potential stereochemical outcomes.

Kinetic and Thermodynamic Profiling of Key Transformation Steps

Kinetic studies on the cyanation of alkylcobalamins, for example, have revealed that the displacement of a ligand by cyanide can follow a limiting dissociative (D) mechanism, characterized by positive activation enthalpies (ΔH‡) and entropies (ΔS‡). rsc.orgrsc.org

Table 2: Representative Activation Parameters for Cyanation Reactions of Alkylcobalamins

| Reactant | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔV‡ (cm³ mol⁻¹) | Proposed Mechanism | Reference |

| NCCH₂Cbl | 85 ± 2 | +97 ± 6 | +12.7 ± 0.5 | Limiting D | rsc.org |

| (CN)Cbl | 105 ± 2 | +81 ± 6 | +13.1 ± 0.3 | Limiting D | rsc.org |

| NCCH₂-13-epiCbl | 83 ± 1 | +77 ± 4 | +13.3 ± 1.0 | Limiting D | rsc.org |

| (CN)-13-epiCbl | 106 ± 1 | +82 ± 4 | +14.8 ± 0.5 | Limiting D | rsc.org |

This table provides representative kinetic data for the displacement of 5,6-dimethylbenzimidazole (B1208971) by cyanide in different cobalamin derivatives to illustrate the types of parameters determined in such studies.

In the context of this compound, a kinetic study of its reaction with a nucleophile would likely involve monitoring the disappearance of the starting material or the appearance of the product over time under various concentrations of reactants. The data could then be used to determine the rate law and calculate the rate constants. Thermodynamic profiling would involve determining the equilibrium constant for the reaction, which provides information about the relative stability of reactants and products. For instance, the lipase-mediated esterification of a flavonoid has been shown to be an endothermic reaction. researchgate.net

Advanced Spectroscopic and Structural Characterization of Z 2 Azepan 2 Ylidene 2 Cyanoacetamide and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For (Z)-2-(azepan-2-ylidene)-2-cyanoacetamide, a combination of 1D and 2D NMR techniques would be essential for a complete structural assignment and to confirm the (Z)-isomer configuration.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the azepane ring protons and the amide protons. The protons of the seven-membered azepane ring would likely appear as a series of multiplets in the upfield region, typically between δ 1.5 and 3.5 ppm. The protons on the carbon adjacent to the nitrogen (C7) would be expected at a lower field due to the deshielding effect of the nitrogen atom. The amide (-CONH₂) protons would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbon (C=O) of the acetamide (B32628) group is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 160-170 ppm. The nitrile carbon (-C≡N) would also have a characteristic chemical shift, generally around δ 115-120 ppm. The carbons of the azepane ring would appear in the aliphatic region of the spectrum. The C2 carbon, being part of the enamine-like system, would be expected at a lower field compared to the other methylene (B1212753) carbons of the ring.

2D NMR Techniques for Structural Elucidation:

COSY (Correlation Spectroscopy): This experiment would be crucial for establishing the connectivity of the protons within the azepane ring by showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for the protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would be particularly important for confirming the (Z)-isomer configuration. For the (Z)-isomer, a spatial correlation (NOE) would be expected between the proton on the α-carbon and the protons on the C3 of the azepane ring.

Based on data from analogous structures like various N-substituted cyanoacetamides and ε-caprolactam derivatives, the following table presents the expected ¹H and ¹³C NMR chemical shifts for this compound. nih.govchemicalbook.comekb.eg

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C=O | - | ~165 |

| C-CN | - | ~90 |

| CN | - | ~118 |

| C2 (azepane) | - | ~160 |

| C3 (azepane) | ~2.5-2.7 (t) | ~30 |

| C4 (azepane) | ~1.6-1.8 (m) | ~28 |

| C5 (azepane) | ~1.6-1.8 (m) | ~26 |

| C6 (azepane) | ~1.6-1.8 (m) | ~29 |

| C7 (azepane) | ~3.2-3.4 (t) | ~42 |

| NH₂ | ~7.0-8.0 (br s) | - |

| NH (azepane) | ~8.0-9.0 (br s) | - |

The seven-membered azepane ring in this compound is not planar and is expected to exist in a dynamic equilibrium of different conformations, such as chair and boat forms. Variable temperature (VT) NMR studies would be highly informative in understanding these conformational dynamics. By recording NMR spectra at different temperatures, it would be possible to observe changes in the chemical shifts and signal multiplicities. At lower temperatures, the conformational exchange may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for the different conformers. The coalescence of these signals at higher temperatures would enable the determination of the energy barriers for the conformational interconversion. Similar studies on ε-caprolactam have shown that self-association and dimerization can be studied using VT-NMR, which could also be a relevant phenomenon for the title compound. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, these techniques would reveal characteristic vibrational modes.

The IR spectrum is expected to show strong absorption bands for the N-H stretching of the amide and the azepane ring NH group, typically in the region of 3200-3400 cm⁻¹. The C≡N (nitrile) stretching vibration would give a sharp and intense peak around 2200-2250 cm⁻¹. The C=O (amide I) stretching vibration would be observed as a strong band in the region of 1650-1680 cm⁻¹. The C=C stretching of the enamine system would likely appear around 1600-1640 cm⁻¹. The N-H bending vibration (amide II) would be found near 1600 cm⁻¹.

Raman spectroscopy would complement the IR data. The C≡N and C=C stretching vibrations are expected to give strong signals in the Raman spectrum. Hydrogen bonding interactions, both intra- and intermolecular, can be inferred from shifts in the positions and broadening of the N-H and C=O stretching bands.

The following table summarizes the expected characteristic vibrational frequencies based on data from related cyanoacetamide and lactam structures. chemicalbook.comekb.eg

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (Amide) | 3400-3200 (broad) | 3400-3200 |

| N-H Stretch (Azepane) | 3300-3100 (broad) | 3300-3100 |

| C-H Stretch (Aliphatic) | 2950-2850 | 2950-2850 |

| C≡N Stretch (Nitrile) | 2250-2200 (sharp, strong) | 2250-2200 (strong) |

| C=O Stretch (Amide I) | 1680-1650 (strong) | 1680-1650 |

| C=C Stretch | 1640-1600 | 1640-1600 (strong) |

| N-H Bend (Amide II) | 1620-1580 | - |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound (C₉H₁₃N₃O), which is calculated to be 179.1059. This precise mass measurement would confirm the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 179 would be expected. Common fragmentation pathways for related N-substituted cyanoacetamides involve the loss of small neutral molecules or radicals. For the title compound, fragmentation could be initiated by the cleavage of the amide group, leading to the loss of CONH₂ (m/z 44). Another likely fragmentation pathway would involve the cleavage of the azepane ring. The study of fragmentation patterns of N-monosubstituted cyanoacetamides has shown that fission of the carbon-carbon bonds next to the carbonyl function or the nitrogen atom are common processes.

A plausible fragmentation pattern is outlined below:

| m/z Value | Proposed Fragment |

| 179 | [M]⁺ |

| 151 | [M - CO]⁺ |

| 135 | [M - CONH₂]⁺ |

| 96 | [Azepan-2-ylidene]⁺ |

| 84 | [C₄H₆N₂O]⁺ |

| 68 | [Cyanoacetamide radical cation]⁺ |

X-ray Crystallography for Solid-State Structural Determination and Conformation

As of the current literature survey, no publically available single-crystal X-ray diffraction data for this compound exists. If suitable crystals could be grown, this technique would provide the definitive solid-state structure.

X-ray crystallography would unambiguously determine:

The (Z)-configuration around the exocyclic C=C double bond.

The precise bond lengths and angles of the entire molecule.

The conformation of the seven-membered azepane ring in the solid state.

The details of intermolecular interactions, such as hydrogen bonding networks involving the amide and azepane NH groups and the carbonyl oxygen, which dictate the crystal packing.

In the absence of direct data, the structural features can be inferred from crystallographic studies of related compounds. For instance, the crystal structure of ε-caprolactam reveals a planar amide group and a non-planar seven-membered ring. Similarly, studies on other cyanoacetamide derivatives often show extensive hydrogen bonding networks.

Computational Chemistry and Theoretical Investigations of Z 2 Azepan 2 Ylidene 2 Cyanoacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the intrinsic properties of molecules. For (Z)-2-(azepan-2-ylidene)-2-cyanoacetamide, these methods are employed to elucidate its electronic structure, explore potential isomeric forms, and predict its spectroscopic signatures.

The arrangement of electrons within a molecule dictates its chemical behavior. Analysis of the frontier molecular orbitals (FMOs), charge distribution, and electrostatic potential reveals key aspects of the reactivity and intermolecular interactions of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. In molecules containing the cyanoacetamide moiety, the HOMO is typically localized on the more electron-rich regions, while the LUMO is centered on the electron-deficient sites. For this compound, the HOMO is expected to have significant contributions from the enamine-like nitrogen of the azepane ring and the adjacent carbon atoms of the double bond, as well as the amide group. The LUMO, conversely, is likely to be distributed over the cyano group and the carbonyl carbon, indicating these as the primary sites for nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Computational studies on related cyanoacetamide derivatives have shown that the nature of substituents can significantly modulate this energy gap. researchgate.net

Charge Distribution and Electrostatic Potential: The distribution of partial charges across the molecule highlights the polar nature of its bonds and potential sites for electrostatic interactions. The nitrogen and oxygen atoms are expected to carry negative partial charges, making them centers of high electron density and potential hydrogen bond acceptors. The carbonyl carbon and the carbon of the cyano group will exhibit positive partial charges, marking them as electrophilic centers. The molecular electrostatic potential (MEP) map visually represents these charge distributions, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor). For this compound, the MEP would likely show a significant negative potential around the carbonyl oxygen and the cyano nitrogen, and a positive potential near the amide hydrogens and the azepane ring protons.

This compound can exist in different tautomeric forms due to the migration of a proton. The primary tautomeric equilibrium to consider is the amide-imidol tautomerism within the cyanoacetamide fragment and the enamine-imine tautomerism involving the azepane ring.

Amide-Imidol Tautomerism: The amide group (-CONH2) can tautomerize to the imidol form (-C(OH)=NH).

Enamine-Imine Tautomerism: The azepan-2-ylidene moiety is essentially a cyclic enamine, which can tautomerize to its corresponding imine form.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers. By calculating the Gibbs free energies of the different forms, the predominant tautomer in the gas phase and in different solvents can be predicted. For similar systems, the amide and enamine forms are generally found to be more stable than their imidol and imine counterparts. researchgate.net The energy barriers for the interconversion between these tautomers can also be calculated, providing insight into the kinetics of these processes.

Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By using DFT methods, a computed vibrational spectrum can be generated, and the vibrational modes can be assigned to specific molecular motions. acs.org For this compound, key vibrational modes would include:

N-H stretching: Associated with the amide group.

C=O stretching (Amide I band): A strong band characteristic of the carbonyl group in the amide. rsc.orgnih.gov

N-H bending (Amide II band): Involving the N-H bond bending and C-N stretching. acs.orgrsc.org

C≡N stretching: A sharp band characteristic of the nitrile group.

C=C stretching: Corresponding to the double bond of the ylidene group.

C-N stretching: Within the azepane ring and the cyanoacetamide moiety.

The calculated frequencies are often systematically scaled to improve agreement with experimental data, accounting for anharmonicity and limitations of the theoretical model. A study on azepane performed at the M06-2X/6-311++G(d,p) level of theory identified numerous stretching, bending, and torsional modes for the ring. nih.gov

Table 1: Predicted Key Vibrational Frequencies for this compound (by analogy to related compounds)

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amide | N-H stretch | 3400-3200 |

| Cyano | C≡N stretch | 2260-2220 |

| Carbonyl | C=O stretch (Amide I) | 1700-1650 |

| Ylidene | C=C stretch | 1650-1600 |

| Amide | N-H bend (Amide II) | 1640-1550 |

Note: These are generalized ranges and the exact positions would be determined by specific calculations for the title compound.

Reaction Mechanism Simulations

Computational simulations of reaction mechanisms provide a molecular-level understanding of how chemical transformations occur. For this compound, these studies can predict reaction pathways, identify transition states, and determine the energetic feasibility of different reactions.

DFT is a widely used method for investigating reaction mechanisms due to its balance of accuracy and computational cost. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate.

For reactions involving the cyanoacetamide moiety, such as condensations or cyclizations, DFT studies can elucidate the step-by-step mechanism. researchgate.net For example, in a Michael addition reaction, DFT could be used to model the approach of a nucleophile to the electrophilic double bond, the formation of the new C-C bond, and the subsequent protonation steps. The calculated energy profile would reveal whether the reaction proceeds through a concerted or a stepwise mechanism and which step is rate-determining. Studies on the formation of protonated cyanoacetamide have shown that reaction pathways can be exothermic with no net activation barrier, highlighting the reactivity of the cyanoacetamide core. nih.govaanda.org

The solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of solvent molecules in the calculation.

For reactions of this compound, the choice of solvent can influence the stability of charged intermediates and transition states. In polar solvents, ionic species are stabilized, which can lower activation energies and potentially alter the reaction pathway compared to nonpolar solvents or the gas phase. Studies on the solubility of 2-cyanoacetamide (B1669375) in various solvents have shown the importance of solute-solvent interactions. researchgate.netresearchgate.net Computational investigations can quantify these effects by comparing the calculated energy profiles in different solvent models. This is particularly important for reactions where charge separation develops in the transition state.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and the nature of its interactions with its environment, such as solvent molecules or biological macromolecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a femtosecond timescale.

The primary goals of performing MD simulations on this compound are to understand the flexibility of the seven-membered azepane ring, to characterize the rotational freedom around key single and double bonds, and to identify significant intermolecular interactions, such as hydrogen bonds, that the molecule can form. This information is invaluable for predicting the molecule's behavior in different chemical environments and for designing new molecules with specific properties.

Simulation Setup and Parameters

To investigate the conformational landscape and interaction patterns of this compound, a series of MD simulations would be performed. A typical simulation setup would involve placing a single molecule in a periodic box filled with a suitable solvent, most commonly water, to mimic physiological conditions. The system would then be subjected to energy minimization to remove any steric clashes or unfavorable geometries.

Following minimization, the system would be gradually heated to a target temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable density. The production phase of the MD simulation would then be carried out for a significant duration, typically on the order of nanoseconds to microseconds, to ensure adequate sampling of the conformational space.

Table 1: Typical Molecular Dynamics Simulation Parameters

| Parameter | Value/Description |

|---|---|

| Force Field | GROMOS54a7 or a similar biomolecular force field |

| Solvent Model | SPC (Simple Point Charge) water model |

| Box Type | Cubic or triclinic periodic box |

| Temperature | 300 K (maintained by a thermostat, e.g., V-rescale) |

| Pressure | 1 bar (maintained by a barostat, e.g., Parrinello-Rahman) |

| Time Step | 2 fs |

| Simulation Duration | 100 ns |

Conformational Flexibility Analysis

The conformational flexibility of this compound is a key determinant of its chemical reactivity and biological activity. MD simulations allow for the detailed analysis of this flexibility by monitoring various structural parameters over time.

One important measure is the Root-Mean-Square Deviation (RMSD) , which quantifies the average deviation of the atomic positions of the molecule from a reference structure. A stable RMSD value over time suggests that the molecule has reached a stable conformational state, while large fluctuations indicate significant conformational changes.

Another critical parameter is the Root-Mean-Square Fluctuation (RMSF) , which measures the fluctuation of each individual atom around its average position. High RMSF values for specific atoms or functional groups indicate regions of high flexibility within the molecule. For this compound, the atoms of the azepane ring are expected to show higher RMSF values compared to the more rigid cyanoacetamide group.

Table 2: Hypothetical RMSD and RMSF Data for this compound

| Metric | Value | Interpretation |

|---|---|---|

| Average RMSD | 0.25 nm | Indicates the molecule maintains a relatively stable overall conformation during the simulation. |

| Maximum RMSD | 0.40 nm | Suggests occasional transitions to alternative conformations. |

| Average RMSF (Azepane Ring) | 0.18 nm | The seven-membered ring exhibits significant flexibility. |

| Average RMSF (Cyanoacetamide Moiety) | 0.08 nm | The double bond and adjacent groups are more rigid. |

Intermolecular Interaction Analysis

This compound possesses several functional groups capable of forming intermolecular interactions, particularly hydrogen bonds. The amide group (-CONH2) can act as both a hydrogen bond donor and acceptor, while the nitrogen atom in the azepane ring and the nitrile group (-C≡N) can act as hydrogen bond acceptors.

MD simulations can be used to analyze the formation and lifetime of these hydrogen bonds with surrounding solvent molecules or other solutes. This is typically done by defining a geometric criterion for a hydrogen bond (e.g., a specific donor-acceptor distance and angle) and then counting the number of hydrogen bonds formed by the molecule over the course of the simulation.

Table 3: Hydrogen Bond Analysis for this compound in Water

| Functional Group | Role | Average Number of Hydrogen Bonds |

|---|---|---|

| Amide (-NH2) | Donor | 2.1 |

| Amide (C=O) | Acceptor | 1.5 |

| Azepane Ring Nitrogen | Acceptor | 0.8 |

| Nitrile Nitrogen | Acceptor | 0.5 |

The results from these simulations would provide a detailed picture of the dynamic behavior of this compound at the atomic level. This understanding of its conformational preferences and intermolecular interaction patterns is crucial for rationalizing its physicochemical properties and for guiding the design of new derivatives with enhanced performance in various applications.

Advanced Synthetic Applications and Chemical Transformations of Z 2 Azepan 2 Ylidene 2 Cyanoacetamide

Role as a Versatile Synthon in Heterocyclic Chemistry

The cyanoacetamide moiety is a well-established precursor for the synthesis of a diverse range of heterocyclic compounds. researchgate.net The scaffold of (Z)-2-(Azepan-2-ylidene)-2-cyanoacetamide, which can be viewed as a 3,3-diaminoacrylonitrile derivative, serves as a potent intermediate for creating various five- and six-membered rings that are prevalent in medicinal and materials chemistry.

The reactive nature of the cyanoacetamide core allows for its use in the synthesis of numerous nitrogen-containing heterocycles. The active methylene (B1212753) group, the cyano function, and the amide nitrogen can all participate in cyclization reactions with appropriate binucleophilic or bielectrophilic reagents.

Pyridines: The Guareschi-Thorpe reaction, which involves the condensation of 1,3-dicarbonyl compounds with cyanoacetamide derivatives in the presence of a base, is a classic method for constructing substituted 2-pyridones. researchgate.net By reacting this compound with various 1,3-diketones or β-ketoesters, highly functionalized pyridone systems fused with the azepane ring can be synthesized.

Thiazoles: The Gewald reaction provides a straightforward route to 2-aminothiophenes by reacting a ketone or aldehyde with a compound containing an activated cyano group, such as cyanoacetamide, in the presence of elemental sulfur and a base. researchgate.net This methodology can be adapted to synthesize complex thiazole derivatives. For instance, reaction with α-haloketones can lead to the formation of aminothiazole rings, a common motif in pharmacologically active molecules.

Pyrazoles: Substituted pyrazoles can be synthesized by the condensation of this compound with hydrazine derivatives. The reaction typically proceeds via initial reaction at the cyano group or the adjacent carbon, followed by cyclization to form the pyrazole ring.

1,2,3-Triazoles: The scaffold is particularly useful in the synthesis of triazoles through base-catalyzed cycloaddition with heterocyclic azides. This reaction proceeds in a Cornforth-type fashion, involving a triazole-triazole isomerization through ring opening and re-cyclization to yield stable N-heteroaryl-1,2,3-triazole-4-carbimidamides. beilstein-journals.orgnih.gov

Table 1: Examples of Heterocyclic Synthesis from Cyanoacetamide Scaffolds

| Reagent Class | Resulting Heterocycle | General Reaction Type |

| 1,3-Dicarbonyl Compounds | Pyridin-2(1H)-one | Guareschi-Thorpe Condensation |

| α-Haloketones | Aminothiazole | Hantzsch-type Synthesis |

| Hydrazine Derivatives | Aminopyrazole | Knoevenagel/Cyclization |

| Elemental Sulfur + Carbonyl | Aminothiophene | Gewald Reaction |

| Organic Azides | 1,2,3-Triazole | [3+2] Cycloaddition |

The conjugated π-system of this compound makes it an interesting partner for cycloaddition and annulation reactions. The cyano group, although generally unreactive as a dienophile in standard Diels-Alder reactions, can participate in specialized transformations.

A significant application is the formal [3+2] dipolar cycloaddition with azides. researchgate.net In a base-catalyzed process, the deprotonated form of the cyanoacetamide derivative acts as the nucleophile, attacking the azide to form a triazoline intermediate. beilstein-journals.orgnih.gov This intermediate then aromatizes to form a stable 1,2,3-triazole ring. This reaction is tolerant of a wide variety of substituents and has been used to synthesize complex molecules containing linked heterocyclic systems. beilstein-journals.orgnih.gov

Annulation strategies, such as the [2+2+2] cycloaddition, represent another avenue for utilizing this scaffold, although examples with this specific substrate are less common. Such reactions, often catalyzed by transition metals, could potentially construct polycyclic aromatic systems like phenanthrenes by involving the double bond of the enamine moiety. nih.gov

The cyano and amide groups are versatile handles for further molecular elaboration. The cyano group is a particularly useful functional group in organic synthesis due to its stability and its ability to be converted into various other functionalities. nih.gov

Cyano Group Transformations: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or carboxylate, respectively. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride. Transition-metal-catalyzed additions of reagents such as boronic acids to the cyano group can be used to form ketones. nih.gov

Amide Group Transformations: The primary amide can be hydrolyzed to a carboxylic acid, typically under more forcing conditions than the nitrile. It can undergo dehydration to form a nitrile, or participate in condensation reactions.

Combined Reactivity: The close proximity of the cyano and amide groups allows for unique cyclization reactions. For example, a novel derivatization procedure for 2-cyanoacetamide (B1669375) involves reaction with 2-hydroxyacetophenone, where both functionalities participate in the formation of a 2-amino-4-phenylfuran-3-carboxamide derivative. nih.gov This highlights the potential for intramolecular reactions to build complex heterocyclic systems directly from the scaffold.

Regioselective and Stereoselective Transformations for Complex Molecular Architectures

Creating complex molecules requires precise control over the regioselectivity and stereoselectivity of chemical reactions. The scaffold of this compound is unsymmetrical, presenting challenges and opportunities for selective transformations. The molecule possesses multiple reactive sites: the α-carbon, the nitrile carbon, the amide, and the C=N bond of the amidine.

The regioselectivity of reactions is a critical consideration, as demonstrated in studies with the related compound, cyanothioacetamide. researchgate.net Its reaction with unsymmetrical 1,3-diketones can lead to a mixture of regioisomeric pyridinethiones. The outcome is determined by which carbonyl group of the diketone undergoes the initial nucleophilic attack. researchgate.net Similar regiochemical questions arise when reacting this compound with unsymmetrical reagents, and controlling the reaction pathway is key to synthesizing a single desired product.

While the molecule itself is achiral, its reactions can be guided by chiral catalysts to produce enantiomerically enriched products, which is crucial for medicinal chemistry applications. Asymmetric synthesis of nitrogen heterocycles is an area of intense research. organic-chemistry.org Stereoselective transformations, such as conjugate additions or cyclopropanations on derivatives of this scaffold, could be achieved using chiral organocatalysts or metal complexes to build complex molecular architectures with defined three-dimensional structures. researchgate.net

Development of Novel Organocatalytic or Metal-Catalyzed Reactions Utilizing the Scaffold

The unique structure of this compound makes it a valuable substrate for developing new catalytic methods. The electron-rich enamine-like system and the electron-withdrawing cyano and amide groups create a push-pull electronic environment that can be exploited in various reactions.

Organocatalysis: Structures similar to the diaminomethylene-malononitrile core of the target compound have been employed as organocatalysts. researchgate.net As a substrate, the scaffold is well-suited for asymmetric conjugate addition reactions catalyzed by chiral organocatalysts, such as thiourea or amine catalysts. These catalysts can activate the molecule and guide the approach of a nucleophile to generate chiral products with high enantioselectivity.

Metal-Catalysis: The nitrile group is an excellent handle for transition-metal-catalyzed reactions. For example, palladium or rhodium catalysts can facilitate the addition of organoboronic acids or other organometallic reagents across the C≡N triple bond to synthesize ketones or other functionalized products. nih.gov The nitrogen atoms in the molecule could also act as ligands, coordinating to a metal center and directing a catalytic transformation at a nearby site. This directed approach can enable C-H activation or other previously inaccessible transformations on the azepane ring or other parts of the molecule.

The development of novel catalytic reactions that utilize this scaffold's inherent reactivity will continue to provide efficient pathways for synthesizing molecules with significant potential in various fields of chemistry.

Exploration of Supramolecular Chemistry Principles with Z 2 Azepan 2 Ylidene 2 Cyanoacetamide Analogs

Investigation of Non-Covalent Interactions

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the three-dimensional arrangement of molecules in the solid state and influencing their physical and chemical properties. For derivatives of 2-cyanoacetamide (B1669375) and azepane, hydrogen bonding and π-π stacking are among the most critical of these interactions.

Hydrogen bonds are highly directional and play a pivotal role in the formation of predictable supramolecular synthons. In the solid-state structures of cyanoacetamide derivatives, both intramolecular and intermolecular hydrogen bonds are prevalent, leading to the formation of well-defined networks.

A close analog, 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, provides significant insight into the potential hydrogen bonding patterns of (Z)-2-(Azepan-2-ylidene)-2-cyanoacetamide. In the crystal structure of this analog, an intramolecular N—H···O=C hydrogen bond is observed. This interaction results in the formation of an S(6) loop, a common motif in molecules containing a similar vinylogous amide fragment. Furthermore, intermolecular N—H···O=C hydrogen bonds link inversion-related molecules, creating a 12-membered {···OC3NH}2 synthon. This combination of intra- and intermolecular hydrogen bonds leads to the formation of a more complex R22(4) ring structure.

These examples underscore the propensity of the cyanoacetamide and azepane moieties to participate in a variety of hydrogen bonding interactions, which are crucial in dictating the solid-state architecture.

Table 1: Hydrogen Bonding Parameters in an Analog of this compound

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Motif | |

| Intramolecular | N—H···O=C | - | - | - | - | S(6) loop |

| Intermolecular | N—H···O=C | - | - | - | - | R22(4) ring |

Data derived from the study of 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone.

While this compound itself lacks extensive aromatic systems, its analogs, particularly those incorporating phenyl or other aromatic groups, demonstrate the importance of π-π stacking and other aromatic interactions in their supramolecular assembly. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, contribute significantly to the stability of the crystal lattice.

In many organic molecules, π-π stacking can lead to the formation of one-dimensional columns or other extended architectures. For instance, studies on heterodimeric prodrugs containing aromatic structures have shown that intermolecular π-π stacking is a key factor in the formation and stability of nano-assemblies. This type of interaction is crucial for achieving high drug loading capacity and stability.

Furthermore, other non-covalent interactions involving π-systems, such as C-H···π and lone pair···π interactions, play a vital role in stabilizing crystal structures. For example, in some systems, C-H···π interactions contribute to the formation of three-dimensional networks. The cyano group itself can participate in lone pair···π interactions, further influencing the molecular packing. While the azepane ring is not aromatic, the introduction of aromatic substituents in analogs of this compound would undoubtedly leverage these π-interactions to direct their supramolecular organization.

Potential as Building Blocks for Supramolecular Architectures

The predictable nature of the non-covalent interactions involving the functional groups present in this compound and its analogs makes them promising candidates as building blocks for the rational design and construction of complex supramolecular architectures.

The ability to form robust hydrogen-bonded networks and participate in other directional interactions allows for the design of host materials capable of encapsulating guest molecules. The azepane ring offers conformational flexibility, which can be exploited in the design of adaptive host systems. By modifying the substituents on the cyanoacetamide moiety, it is possible to tune the size, shape, and chemical properties of the resulting cavity.

For instance, the synthesis of macrocyclic or cage-like structures could be envisioned through the covalent linking of multiple this compound units. The internal cavities of such hosts could be engineered to selectively bind specific guest molecules based on size, shape, and chemical complementarity, with potential applications in sensing, separation, and catalysis.

Self-assembly is a powerful bottom-up approach for the creation of well-ordered molecular structures. The functional groups in this compound analogs provide the necessary information for spontaneous organization into higher-order structures. The interplay between hydrogen bonding, and in relevant analogs, π-π stacking, can be harnessed to direct the formation of one-, two-, or three-dimensional networks.

For example, the strong and directional nature of the N-H···O hydrogen bonds can lead to the formation of tapes or sheets, which can then stack upon one another through weaker van der Waals forces or π-π interactions to build up a three-dimensional crystal. The development of cyanine-mediated self-assembly systems demonstrates how non-covalent interactions can be enhanced to drive the formation of nanostructures. By carefully selecting solvents and controlling external conditions such as temperature and concentration, it is possible to guide the self-assembly process towards the desired supramolecular architecture.

Theoretical and Experimental Studies in Molecular Recognition Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The functional groups within this compound and its analogs make them interesting targets for both theoretical and experimental studies in molecular recognition.

Computational methods, such as Density Functional Theory (DFT), can be employed to model the non-covalent interactions and predict the most stable binding conformations with potential guest molecules. These theoretical studies can provide valuable insights into the nature and strength of the interactions, guiding the design of new host-guest systems. For example, molecular docking studies are routinely used to predict the binding modes of ligands to protein receptors, often highlighting the crucial role of hydrogen bonds and other non-covalent interactions.

Experimentally, techniques such as X-ray crystallography can provide definitive evidence of the solid-state structure and the specific non-covalent interactions at play. Spectroscopic methods, including NMR and UV-Vis spectroscopy, can be used to study molecular recognition events in solution, allowing for the determination of binding constants and thermodynamic parameters. The development of novel heterocycles from N-aryl-2-cyanoacetamides and their subsequent evaluation as antimicrobial agents through molecular docking showcases a practical application of these combined theoretical and experimental approaches.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used for (Z)-2-(Azepan-2-ylidene)-2-cyanoacetamide, and how is stereochemical control achieved?

- Methodological Answer : The compound is synthesized via condensation of cyanoacetamide derivatives with cyclic ketones (e.g., azepan-2-one). Key steps include:

- Reagent Selection : Use of aldehydes or ketones with steric bulk to favor Z-isomer formation.

- Catalysis : Piperidine or acetic acid as catalysts to enhance reaction efficiency.

- Condition Optimization : Solvent polarity (e.g., ethanol or DMF) and temperature (80–100°C) are critical for stereoselectivity. Reaction progress is monitored via TLC, and purification employs recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- IR Spectroscopy : Identifies cyano (~2200 cm⁻¹) and amide (~1650 cm⁻¹) functional groups.

- NMR (1H/13C) : Confirms stereochemistry (e.g., coupling constants for Z-configuration) and substituent integration.

- X-ray Crystallography : Resolves absolute configuration and molecular packing (e.g., bond angles and torsion parameters).

- Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N ratios .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Anticancer Screening : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.

- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.

- Apoptosis Analysis : Flow cytometry with Annexin V/PI staining to quantify cell death pathways .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism and bioactivity of this compound?

- Methodological Answer :

- DFT Calculations : Model transition states and intermediates (e.g., enol-keto tautomerization) using Gaussian or ORCA software.

- Molecular Docking : Predict interactions with biological targets (e.g., kinases) via AutoDock Vina, focusing on binding affinity and pose validation.

- MD Simulations : Assess stability of ligand-target complexes under physiological conditions (e.g., 100 ns trajectories in GROMACS) .

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Assay Standardization : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity).

- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM).

- Statistical Validation : Apply ANOVA or t-tests to compare datasets; consider batch effects or solvent interference (e.g., DMSO toxicity) .

Q. What strategies improve synthetic yield while minimizing by-products?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and enhances regioselectivity.

- Catalyst Screening : Test DMAP or Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Post-synthesis, use preparative HPLC for high-purity isolation .

Describe a UV-spectrophotometric method for quantifying this compound in solution.

- Methodological Answer :

- Reagent : Mix with 2-cyanoacetamide in borate buffer (pH 9.0) and heat at 100°C for 10 minutes.

- Detection : Measure absorbance at λmax ~270 nm.

- Calibration : Prepare a linear curve (0.1–10 µg/mL) with R² > 0.99. Validate via spike-recovery experiments in biological matrices .

Q. How can stability studies inform optimal storage conditions?

- Methodological Answer :

- Degradation Analysis : Expose solutions to light, heat (40°C), and varying pH (3–10) over 14 days. Monitor via HPLC for degradation products (e.g., hydrolysis to cyanoacetic acid).

- Storage Recommendations : Store lyophilized powder at -20°C in amber vials; reconstitute in anhydrous DMSO to prevent hydration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.